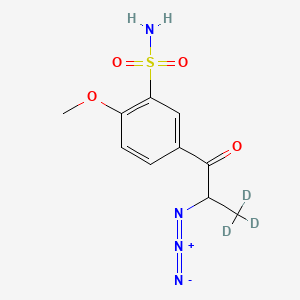![molecular formula C5HCl2IN4 B562518 4,6-二氯-3-碘-1H-吡唑并[3,4-d]嘧啶 CAS No. 1379308-33-4](/img/structure/B562518.png)
4,6-二氯-3-碘-1H-吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[3,4-d]pyrimidine core
科学研究应用
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, contributing to the understanding of biological pathways.
作用机制
Target of Action
The primary target of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle . By inhibiting CDK2, 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
The inhibition of CDK2 by 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in HCT cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
It is known that the compound should be stored in a refrigerator, suggesting that temperature could affect its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves the halogenation of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with iodine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for functionalization. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives with diverse biological and material properties .
属性
IUPAC Name |
4,6-dichloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2IN4/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISZHQCUXIBDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2IN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)
![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)


![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)
